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The BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in
Material and Environmental science), located at the European Synchrotron Radiation Facility
(ESRF), is a powerful tool dedicated to X-ray Absorption Spectroscopy (XAS). This technique
provides crucial insights into the local atomic and electronic structure of materials, making it
invaluable for a wide range of scientific disciplines, including materials science, catalysis,
geochemistry, and biophysics. This guide offers a comprehensive overview of the BM30
beamline's capabilities, experimental protocols, and data analysis workflows, tailored for
researchers and professionals seeking to leverage this advanced facility.

Introduction to the BM30 Beamline

The FAME beamline is specifically designed for X-ray absorption spectroscopy, a technique
that probes the local environment of a specific element within a material. It is particularly well-
suited for studying diluted elements in complex matrices. The primary techniques available at
BM30 are:

o X-ray Absorption Near Edge Structure (XANES): This technique provides information about
the oxidation state and coordination chemistry of the absorbing atom.

o Extended X-ray Absorption Fine Structure (EXAFS): EXAFS gives details about the local
atomic structure, including the number and species of neighboring atoms, their distance from
the absorbing atom, and the degree of local disorder.
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» X-ray Fluorescence (XRF): This is used for elemental analysis and is the primary detection
mode for XAS on dilute samples.

The beamline's versatility allows for a broad range of applications, from investigating the active
sites of catalysts under operating conditions to determining the speciation of heavy metals in
environmental samples.

Technical Specifications of the BM30 Beamline

The performance of the BM30 beamline is defined by a set of key technical parameters that
researchers should consider when planning their experiments.

Parameter Value

Energy Range 4.9 - 40 keV

Energy Resolution 6x10"teV @ 12 keV

Maximum Flux on Sample 1x 102 ph/s @ 12 keV

Spot Size on Sample (H x V) 15-200 pm x 15 - 80 pm

Monochromator Si(220) double crystal, liquid nitrogen cooled
Detectors 16-element Ge solid-state detector (Mirion)

Experimental Protocols

Detailed experimental planning and execution are critical for successful XAS measurements at
the BM30 beamline. Below are generalized protocols for common types of experiments
performed at the facility.

In Situ XAS of a Catalyst for Methane Dry Reforming

This protocol is based on studies of catalytic processes, such as the investigation of boron-
doped cobalt nanoparticles for methane dry reforming.

3.1.1. Sample Preparation
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e The catalyst powder is pressed into a self-supporting wafer of a defined diameter (e.g., 10
mm).

e The wafer is loaded into a specialized in situ reaction cell. This cell is designed to allow for
gas flow and heating of the sample while collecting XAS data.

e The cell is connected to a gas handling system capable of delivering precise mixtures of
reactants (e.g., CHa, CO2) and inert gases (e.g., He, Ar).

3.1.2. XAS Data Acquisition
e The reaction cell is mounted on the beamline's sample stage.
e The X-ray beam is focused on the catalyst wafer.

e An initial XAS spectrum of the fresh catalyst is recorded at room temperature in an inert
atmosphere.

o The catalyst is then pre-treated in situ by heating to a specific temperature (e.g., 400 °C)
under a reducing or inert atmosphere to activate it.

o After pre-treatment, the temperature and gas flow are adjusted to the desired reaction
conditions.

o XAS spectra are continuously collected at the relevant absorption edge (e.g., Co K-edge)
throughout the catalytic reaction to monitor changes in the catalyst's structure and oxidation
state.

o Data is typically collected in fluorescence mode using the multi-element Ge detector to
maximize the signal from the dilute active species.

Experimental Workflow for In Situ Catalysis
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Caption: Workflow for an in-situ XAS experiment on a catalyst.

Ex Situ XAS of Nanomaterials

This protocol is relevant for the characterization of synthesized materials where in situ
measurements are not required, for example, in the study of Ce3*-doped YAG nanocrystals.

3.2.1. Sample Preparation
e The nanomaterial powder is finely ground to ensure homogeneity.

e The powder is then diluted with an X-ray transparent matrix (e.g., boron nitride or cellulose)
to achieve an appropriate absorption edge step.

e The mixture is pressed into a pellet of a standard size.

» For highly concentrated samples, data can be collected in transmission mode. For dilute
samples, fluorescence mode is used.

3.2.2. XAS Data Acquisition
o The sample pellet is mounted on a sample holder.

e The data is collected at room temperature or, if required, at cryogenic temperatures using a
cryostat to minimize thermal disorder.
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e Multiple scans are typically recorded for each sample and then averaged to improve the
signal-to-noise ratio.

» Areference spectrum of a standard compound with the element of interest in a known
oxidation state and coordination environment is also measured for energy calibration and
comparison.

Data Analysis Workflow
The analysis of XAS data is a multi-step process aimed at extracting quantitative structural and
electronic information.

4.1. XANES Analysis

e Pre-edge subtraction: A polynomial is fitted to the pre-edge region and subtracted from the
entire spectrum.

o Normalization: The spectrum is normalized to the edge jump to allow for quantitative
comparisons between different samples.

¢ Linear Combination Fitting (LCF): The XANES spectrum of the unknown sample can be fitted
with a linear combination of spectra from known reference compounds to determine the
proportion of each species in the sample.

o Edge Position Analysis: The energy position of the absorption edge is sensitive to the
oxidation state of the absorbing atom.

4.2. EXAFS Analysis

e Background Subtraction: A smooth background function is subtracted from the post-edge
region to isolate the EXAFS oscillations (x(E)).

o Conversion to k-space: The energy scale is converted to photoelectron wavevector (k) space

(x(K)).-

o Fourier Transform: The k-weighted EXAFS signal (krx(k)) is Fourier transformed to obtain a
pseudo-radial distribution function, which shows peaks corresponding to the different
coordination shells around the absorbing atom.
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 Fitting: The EXAFS equation is used to fit the experimental data, typically by isolating the
contribution of each coordination shell. The fitting parameters include the coordination
number (N), the interatomic distance (R), the Debye-Waller factor (02), and the edge-energy

shift (AEo).

EXAFS Data Analysis Workflow
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Caption: A typical workflow for the analysis of EXAFS data.
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Case Study: Quantitative Data from Materials
Science Research at BM30

The following tables summarize representative quantitative data extracted from publications
based on research conducted at the BM30 beamline.

In Situ Study of Boron-Doped Cobalt Catalysts for
Methane Dry Reforming

This study investigated the effect of boron doping on the structure of cobalt catalysts under
reaction conditions.

= | Coordination Coordination Bond Distance = Debye-Waller
ample

> Shell Number (N) (R, A) Factor (02, A?)
Co/zrO2 Co-Co 8.1+0.8 249+0.01 0.007 £ 0.001
Co(B)/ZrOz Co-Co 75+0.7 248 +0.01 0.008 + 0.001

Data extracted from a study on cobalt catalysts, illustrating the subtle structural changes upon
boron doping.

Characterization of Ce3**-doped YAG Nanocrystals

This research focused on the synthesis and characterization of YAG nanocrystals with high
concentrations of Ce3* ions.

Y-O Coordination Number

Ce3** Concentration (mol%) (N) Y-O Bond Distance (R, A)
1 8.0 (fixed) 2.37
8 8.0 (fixed) 2.38
12 8.0 (fixed) 2.39
20 8.0 (fixed) 2.40
30 8.0 (fixed) 2.41
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This table shows the increase in the Y-O bond distance with increasing Ce3*+ concentration,
indicating the incorporation of the larger Ce3* ions into the YAG lattice.

Conclusion

The BM30 (FAME) beamline at the ESRF is a premier facility for X-ray Absorption
Spectroscopy, offering advanced capabilities for materials science research. Its high flux, wide
energy range, and versatile sample environments enable detailed investigations into the local
atomic and electronic structure of a wide variety of materials under both ex situ and in situ
conditions. By following well-defined experimental protocols and data analysis workflows,
researchers can obtain high-quality, quantitative data to advance their understanding of
complex material systems. This guide provides a foundational understanding for researchers,
scientists, and drug development professionals to effectively utilize the BM30 beamline in their
research endeavors.

 To cite this document: BenchChem. [Exploring Materials Science with the BM30 Beamline:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569682#exploring-materials-science-with-the-
bm30-beamline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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